molecular formula C18H14N4S B2893024 3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894061-83-7

3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2893024
CAS RN: 894061-83-7
M. Wt: 318.4
InChI Key: ZFAJNDCPHWVOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves the use of synthetic approaches for the synthesis of triazolothiadiazine and its derivatives . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo .


Molecular Structure Analysis

The molecular structure of similar compounds involves a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds involve their high positive heats of formation and high densities . Triazole nucleus is present as a central structural component in a number of drug classes .

Scientific Research Applications

Antiviral Activity

Compounds related to "3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine" have been studied for their antiviral properties. For instance, certain derivatives have shown promising antiviral activity against hepatitis-A virus (HAV), with specific compounds significantly reducing virus count in treated cultures. This suggests their potential as antiviral agents for further development and study in combating viral infections (Shamroukh & Ali, 2008).

Anxiolytic Activity

The synthesis of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines has been reported, with some derivatives exhibiting anxiolytic activity in predictive tests. This class of compounds represents a new area of study for inhibiting [3H]diazepam binding, suggesting their potential in the development of anxiolytic medications (Albright et al., 1981).

Anticonvulsant Properties

Research into benzylpyridazine derivatives has identified several compounds with significant anticonvulsant activity, potentially offering new avenues for epilepsy treatment. These findings indicate the utility of triazolopyridazines in exploring new treatments for seizure disorders (Moreau et al., 1994).

Antimicrobial and Cytotoxic Activities

A new group of 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines has been synthesized, with some derivatives displaying promising cytotoxic and antimicrobial activities. These compounds could serve as leads for the development of new antimicrobial agents (Sumangala et al., 2012).

Structural and Theoretical Studies

Studies have also focused on the synthesis, structural analysis, and theoretical calculations of pyridazine derivatives, providing insights into their chemical properties and potential pharmaceutical applications. These investigations include density functional theory calculations, Hirshfeld surface analysis, and energy frameworks to understand molecular interactions and stability, which are crucial for drug design and development (Sallam et al., 2021).

Safety and Hazards

The safety and hazards of similar compounds involve their cytotoxicity against two breast cancer cell lines .

Future Directions

The future directions of similar compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo .

properties

IUPAC Name

3-benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S/c1-3-7-14(8-4-1)13-23-18-20-19-17-12-11-16(21-22(17)18)15-9-5-2-6-10-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAJNDCPHWVOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.